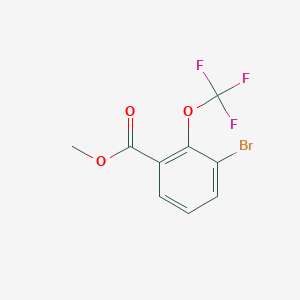
Methyl 3-bromo-2-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzoate ester. It is used in various chemical syntheses and has applications in scientific research, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, solvents like methanol or tetrahydrofuran, and mild heating conditions.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other coupled products with diverse functional groups.
Scientific Research Applications
Methyl 3-bromo-2-(trifluoromethoxy)benzoate is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-(trifluoromethoxy)benzoate is primarily related to its chemical reactivity. The bromine atom and trifluoromethoxy group influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. In biological systems, compounds derived from this compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethoxy)benzoate: Lacks the bromine atom but contains the trifluoromethoxy group, used in similar applications.
Methyl 2-bromo-3-(trifluoromethoxy)benzoate: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
Methyl 4-bromo-2-(trifluoromethoxy)benzoate: Another isomer with different substitution, affecting its chemical behavior and uses.
Uniqueness
Methyl 3-bromo-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications and research contexts .
Biological Activity
Methyl 3-bromo-2-(trifluoromethoxy)benzoate is an organic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, as well as enzyme inhibition mechanisms.
Chemical Structure and Properties
- Molecular Formula : C9H6BrF3O2
- Molecular Weight : Approximately 282.96 g/mol
- SMILES : COC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F
- InChIKey : GYXKJKGTJBJWDO-UHFFFAOYSA-N
The compound features a bromine atom and a trifluoromethoxy group attached to a benzoate moiety, which enhances its lipophilicity and reactivity.
Antimicrobial Activity
This compound exhibits notable antibacterial properties. Studies have shown that similar compounds possess significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Effective against Staphylococcus aureus with MIC values reported below 1 μg/mL.
Anticancer Potential
The compound has been evaluated for its anticancer properties against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values :
- Against PACA2 (pancreatic cancer): IC50 = 44.4 μM.
- Comparison with Doxorubicin (IC50 = 52.1 μM) shows that this compound has comparable potency.
Enzyme Inhibition
The biological activity of this compound is also attributed to its ability to inhibit specific enzymes involved in disease pathways. The trifluoromethoxy group enhances the compound's metabolic stability and bioavailability, making it a candidate for therapeutic applications.
Summary of Biological Activities
Case Study: Antibacterial Activity
In a comparative study of various derivatives, this compound showed promising antibacterial activity, particularly against resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C9H6BrF3O3 |
|---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
methyl 3-bromo-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-3-2-4-6(10)7(5)16-9(11,12)13/h2-4H,1H3 |
InChI Key |
RUWFMQDUNGXCGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















